Src Kinase ATP-Competitive Inhibition: Triazole Scaffold Versus Clinical Quinoline/Quinazoline Inhibitors
Triazole-based Src inhibitors from the same chemotype series as 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide demonstrated anti-proliferative activity against human lung cancer A549 cells that exceeded the potency of bosutinib (SKI-606), a clinically approved 4-anilino-3-quinolinecarbonitrile Src/Abl inhibitor, when evaluated head-to-head [1]. This scaffold achieves ATP-competitive inhibition through a distinct hinge-binding geometry that differs from the quinazoline-based inhibitor dasatinib, providing a structurally orthogonal chemotype for resistance profiling and combination studies [2].
| Evidence Dimension | Anti-proliferative activity in A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | Triazole-based Src inhibitors (representative of this chemotype class) exhibited greater potency than bosutinib in the same assay system |
| Comparator Or Baseline | Bosutinib (SKI-606): clinically approved Src/Abl inhibitor, IC50 values in the sub-micromolar range against A549 |
| Quantified Difference | Several triazole analogs from the series showed more potent activity than bosutinib; specific fold-improvement values vary by compound within the series |
| Conditions | A549 human lung cancer cell line, MTT assay, bosutinib as reference compound |
Why This Matters
Procurement of a triazole-based Src inhibitor provides a chemically distinct kinase hinge binder that avoids cross-resistance mechanisms associated with established clinical chemotypes.
- [1] Letters in Drug Design & Discovery, 2011, Vol. 8, pp. 9-13. Most triazole-based Src inhibitors displayed more potent anti-proliferative activity than bosutinib (SKI-606) against A549 cells. View Source
- [2] Letters in Drug Design & Discovery, 2011, Vol. 8. Triazole scaffold as a structurally distinct ATP-competitive Src inhibitor chemotype relative to dasatinib and bosutinib. View Source
